4-Chloro-2-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-Chloro-2-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine can be achieved from 2,4-Dichloropyrimidine and 4-Methoxyphenylboronic acid . Additionally, research developments in the syntheses of pyrimidines have been reported, which include numerous methods for the synthesis of pyrimidines .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(4-methoxyphenyl)pyrimidine is C11H9ClN2O, and its molecular weight is 220.7 .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, 2,4-Dichloropyrimidine, a related compound, is known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .Scientific Research Applications
Hydrogen-Bonded Sheet Formation
Trilleras et al. (2009) investigated the isostructural nature of 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives, revealing their ability to form hydrogen-bonded sheets through N-H...N and N-H...O bonds. This study highlights the importance of these compounds in understanding molecular interactions and crystalline structures Trilleras, J., Quiroga, J., Cobo, J., & Glidewell, C. (2009).
Antibacterial Properties
Cieplik et al. (2008) synthesized 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and evaluated their antibacterial properties, demonstrating the potential of these compounds in developing new antibacterial agents Cieplik, J., Raginia, M., Pluta, J., Gubrynowicz, O., Bryndal, I., & Lis, T. (2008).
Antiviral Activity
Hocková et al. (2003) explored the antiviral properties of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showing marked inhibition against retrovirus replication in cell culture, which suggests their use in treating viral infections Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J. (2003).
Herbicidal Activity
Gong-chun (2011) studied the herbicidal activities of 4-(4-methyl phenylsulfonylamino) pyrimidine derivatives, indicating their potential use in agriculture for controlling weed growth Li, G. (2011).
Synthesis Methods
Guo-ji (2009) developed a synthesis method for 2,4-dichloro-5-methoxy-pyrimidine, showcasing the compound's role as an intermediate in chemical synthesis and its potential application in various fields Liu, G. (2009).
Safety And Hazards
Future Directions
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIESIOWFOXFWRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394433 |
Source
|
Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxyphenyl)pyrimidine | |
CAS RN |
68535-54-6 |
Source
|
Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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